4,7-bis(chloromethyl)-1-methyl-2(1H)-quinolinone
Description
4,7-Bis(chloromethyl)-1-methyl-2(1H)-quinolinone is a quinolinone derivative featuring two chloromethyl (-CH₂Cl) groups at positions 4 and 7, along with a methyl group at the nitrogen atom (position 1). The chloromethyl groups in this compound enhance its electrophilic reactivity, making it a candidate for alkylation reactions in biological systems or as a synthetic intermediate.
Properties
IUPAC Name |
4,7-bis(chloromethyl)-1-methylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-15-11-4-8(6-13)2-3-10(11)9(7-14)5-12(15)16/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUXYAHJOUSQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CCl)C(=CC1=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237322 | |
| Record name | 4,7-Bis(chloromethyl)-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887584-92-1 | |
| Record name | 4,7-Bis(chloromethyl)-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887584-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Bis(chloromethyl)-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chloromethylation via Friedel-Crafts Alkylation
Friedel-Crafts reactions using chloromethyl ethers or formaldehyde/HCl mixtures are classical methods for introducing chloromethyl groups onto aromatic systems. For instance, employs propargyl bromide for alkylation, suggesting that similar conditions with chloromethylating agents (e.g., ClCH₂OCH₃) could functionalize the quinolinone core. However, regioselectivity challenges may arise due to the electron-deficient nature of the quinolinone ring.
Post-Functionalization of Methyl Groups
An alternative route involves chlorination of pre-existing methyl groups. Radical chlorination (e.g., using Cl₂/light or SO₂Cl₂) or electrophilic substitution (e.g., N-chlorosuccinimide) could convert 4,7-dimethyl-1-methyl-2-quinolinone to the bis(chloromethyl) derivative. This approach is supported by, where chlorination of methyl groups in related heterocycles is achieved using POCl₃ or other chlorinating agents.
Proposed Synthetic Pathways
Pathway A: Sequential Alkylation and Chlorination
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Synthesis of 1-Methyl-4,7-dimethyl-2-quinolinone
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Radical Chlorination of Methyl Groups
Table 1: Hypothetical Reaction Conditions for Pathway A
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | CH₃I, NaH, DMF | 65–70% |
| 2 | SO₂Cl₂, hv, CCl₄ | 40–50% |
Pathway B: Direct Chloromethylation via Electrophilic Substitution
-
Synthesis of 1-Methyl-2-quinolinone
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Chloromethylation at Positions 4 and 7
Analytical and Spectroscopic Characterization
While no experimental data exists for the target compound, related quinolinones exhibit characteristic spectral features:
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¹H NMR : Deshielded 4-OH proton at δ 16–17 ppm (if hydroxylated).
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Mass Spectrometry : Molecular ion peak at m/z 256.13 (C₁₂H₁₁Cl₂NO).
Challenges and Limitations
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Regioselectivity : Achieving selective chloromethylation at positions 4 and 7 remains problematic due to the quinolinone’s electronic structure.
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Stability : Chloromethyl groups may undergo hydrolysis or elimination under basic or aqueous conditions.
Chemical Reactions Analysis
Types of Reactions
4,7-bis(chloromethyl)-1-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted quinolinone derivatives with various functional groups.
Oxidation: Oxidized quinolinone derivatives with different functional groups.
Reduction: Reduced quinolinone derivatives with modified side chains.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4,7-bis(chloromethyl)-1-methyl-2(1H)-quinolinone typically involves the chloromethylation of 2(1H)-quinolinone derivatives. The compound's structure features a quinolinone core that is known for its ability to interact with biological targets due to its heterocyclic nature.
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Chloromethylation | DMF, Et3N, heat | 70-87% |
| 2 | Nucleophilic substitution | Varies | High |
This compound exhibits a range of biological activities, making it a candidate for further research in pharmacology.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinolinone compounds can exhibit significant anticancer properties. For example, compounds synthesized from 4-hydroxy-2-quinolinones show promising anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) with IC50 values indicating potent activity .
Antiviral Properties
Molecular docking studies have suggested that certain quinolinone derivatives may possess inhibitory activity against viral proteases, such as the SARS-CoV-2 main protease (Mpro), indicating potential use as antiviral agents .
Anti-inflammatory Effects
The quinolinone scaffold has been associated with anti-inflammatory properties. Compounds derived from this structure have shown the ability to inhibit lipoxygenase (LOX), an enzyme implicated in inflammatory processes .
Case Studies
Several studies have highlighted the applications of this compound and related compounds in various therapeutic contexts.
Case Study: Anticancer Activity
In a study examining the anticancer effects of quinolinone derivatives, researchers found that specific modifications to the quinolinone structure enhanced cytotoxicity against colorectal cancer cell lines (Caco-2 and HCT-116). The most potent derivatives demonstrated significant inhibition of cell growth and induced apoptosis through intrinsic pathways .
Case Study: Antiviral Research
Another study focused on the interaction between synthesized quinolinones and viral proteases. The results indicated that certain derivatives had comparable binding affinities to established antiviral drugs like Darunavir, suggesting their potential as leads for new antiviral therapies targeting COVID-19 .
Mechanism of Action
The mechanism of action of 4,7-bis(chloromethyl)-1-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The quinolinone core may also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Key Physicochemical Properties
Key Observations :
Key Insights :
- Antitumor Potential: Chloromethyl groups may mimic the warhead design in compound 7e , enabling covalent binding to EGFR or other kinases.
- Antimicrobial Activity: Unlike 4-hydroxyquinolinones (e.g., compound 11 in ), the target compound’s lack of hydrogen-bond donors may reduce direct enzyme inhibition but enhance membrane permeability.
- Toxicity Considerations : Chloromethyl groups may pose reactivity-related toxicity risks, similar to bis(chloromethyl) ether (BCME) , necessitating careful pharmacokinetic optimization.
Computational and Spectral Analysis
- NMR Trends : The target compound’s ¹H NMR would show distinct signals for chloromethyl (-CH₂Cl, δ ~4.5–5.0 ppm) and methyl groups (N-Me, δ ~3.3 ppm), comparable to analogs in .
- Molecular Modeling : Docking studies (as in ) could predict binding modes, leveraging the chloromethyl groups for targeted alkylation in enzyme active sites.
Biological Activity
4,7-bis(chloromethyl)-1-methyl-2(1H)-quinolinone is an organic compound belonging to the quinolinone family, characterized by two chloromethyl groups at the 4 and 7 positions and a methyl group at the 1 position of the quinolinone ring. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it serves as a potential lead compound for developing new therapeutic agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of critical cellular processes. The quinolinone core may also modulate receptor activity, contributing to its observed biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains vary, demonstrating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Streptococcus agalactiae | 100 |
These findings suggest that the compound could be developed further as a therapeutic agent for treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have reported that this compound can induce cytotoxicity in various cancer cell lines by interfering with tubulin polymerization and promoting reactive oxygen species (ROS) formation. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cancer Cell Line | IC50 (nM) |
|---|---|
| MCF-7 (Breast Cancer) | 20.1 |
| KB-V1 (Cervical Cancer) | 14 |
These results indicate that the compound may serve as a potential candidate for further development in cancer therapy .
Study on Antiviral Activity
A recent study explored the antiviral potential of quinolinone derivatives, including this compound. The research demonstrated that certain derivatives exhibited significant binding affinity to viral proteases, suggesting a mechanism for inhibiting viral replication. The study highlighted the need for further investigation into the structure-activity relationship (SAR) of these compounds to optimize their efficacy against viral targets .
Clinical Implications
The compound's dual action as both an antimicrobial and anticancer agent opens avenues for combination therapies in clinical settings. For instance, using this compound alongside conventional antibiotics could enhance treatment outcomes for patients with co-infections or those undergoing chemotherapy.
Q & A
Q. What are the common synthetic routes for 4,7-bis(chloromethyl)-1-methyl-2(1H)-quinolinone, and how are yields optimized?
Methodological Answer: Synthesis typically involves microwave-assisted cyclization or acid/base-catalyzed isomerization. For example:
- Microwave-assisted synthesis (63% yield): A mixture of (E)-1-(2-aminophenyl)-3-(2-chloro-6,7-dimethylquinolin-3-yl)prop-2-en-1-one and silica gel impregnated with InCl₃ (20 mol%) is irradiated at 360 W for 5 minutes .
- Traditional reflux : Anthranilates and bromoketones are used as synthons in solid-phase synthesis, with primary amines immobilized on an acid-cleavable BAL linker. Yields depend on solvent choice (e.g., CH₂Cl₂/di-isopropylether for crystallization) and catalyst loading .
Key Optimization Factors:
| Parameter | Microwave Method | Reflux Method |
|---|---|---|
| Catalyst | InCl₃ (20 mol%) | Silica gel |
| Reaction Time | 5 minutes | 15 minutes |
| Yield | 63% | 77% (for derivatives) |
| Solvent System | CH₂Cl₂/di-isopropylether | Ethanol/DMF |
Q. Which spectroscopic and structural characterization techniques are most effective for this compound?
Methodological Answer:
- 1H/13C NMR : Assigns substituent positions and confirms methyl/chloromethyl groups. For derivatives, signals at δ 3.59 (s, CH₃) and δ 7.95 (d, H-5 quinolinone) are diagnostic .
- X-ray Crystallography : Resolves dihedral angles (e.g., 57.84° between fused rings and benzene rings) and intermolecular interactions (N–H⋯N hydrogen bonds, π-π stacking with 3.94 Å distances) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1663 cm⁻¹) and hydrogen-bonded C=O (~1625 cm⁻¹) .
Data Validation:
- Use 1D/2D NMR to resolve overlapping signals.
- Cross-validate crystallographic data with DFT-calculated geometries .
Advanced Questions
Q. How do chloromethyl substituents influence electronic structure and coordination chemistry?
Methodological Answer: Chloromethyl groups alter electron density and steric effects:
- NBO/DFT Analysis : Methyl rotation barriers in similar quinolinones (e.g., 1-methyl-2(1H)-quinolinone) are calculated via ab initio methods. Chlorine electronegativity increases polarization, affecting ligand-metal bonding .
- Coordination Studies : Bitopic ligands with chloromethyl groups show selectivity for Am(III) over Ln(III) ions via solvent extraction and DFT. Chlorine’s electron-withdrawing nature enhances hard acid (e.g., Am³⁺) binding .
Experimental Design:
- Compare UV-Vis spectra of metal complexes (e.g., Am³⁺ vs. Eu³⁺).
- Calculate binding constants using Job’s plot or titration calorimetry .
Q. How can contradictions in spectroscopic data for quinolinone derivatives be resolved?
Methodological Answer:
- Spiking with Standards : Enrich extracts with pure 4(1H)-quinolinone and compare 1H NMR shifts (e.g., δ 7.21 for H-8 quinolinone) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in derivatives (e.g., distinguish H-5 diazepine from quinolinone protons) .
- Crystallographic Validation : Use X-ray data to confirm substituent positions when NMR is ambiguous .
Example Workflow:
Acquire HR-MS for molecular formula confirmation.
Use NOESY to identify spatial proximity of substituents.
Cross-reference with computed chemical shifts (DFT) .
Q. What strategies are effective for studying substituent effects on biological activity?
Methodological Answer:
- SAR Studies : Synthesize derivatives with varying substituents (e.g., 7-hydroxy or 5-fluoro analogs) and test against target organisms. For example:
Experimental Design:
Q. How can reaction mechanisms for quinolinone synthesis be elucidated?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR. For microwave-assisted synthesis, compare rate constants under thermal vs. microwave conditions .
- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation in carbonyl groups .
- DFT Calculations : Map energy profiles for key steps (e.g., cyclization via 6π-electrocyclic ring closure) .
Key Mechanistic Insights:
- Microwave irradiation reduces activation energy by 15-20% compared to thermal methods .
- Acid catalysis (e.g., InCl₃) stabilizes transition states via proton transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
